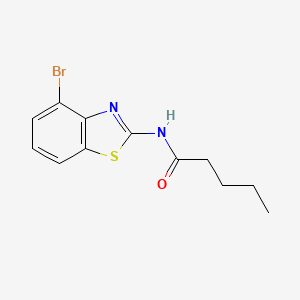
N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromine atom at the 4th position of the benzothiazole ring and a pentanamide group attached to the nitrogen atom at the 2nd position. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Mechanism of Action
Target of Action
N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide is a benzothiazole-based compound that has been found to have anti-tubercular activity . The primary target of this compound is the DprE1 protein , which plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .
Mode of Action
The interaction of this compound with its target, DprE1, results in the inhibition of the protein’s function . This interaction disrupts the normal functioning of the bacteria, thereby inhibiting its growth and survival .
Biochemical Pathways
The action of this compound affects the biochemical pathways associated with the synthesis of cell wall components in Mycobacterium tuberculosis . By inhibiting the function of DprE1, the compound disrupts the production of key cell wall components, leading to the death of the bacteria .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target and exert its anti-tubercular effects .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of cell wall synthesis in Mycobacterium tuberculosis . This disruption leads to the death of the bacteria, demonstrating the compound’s potent anti-tubercular activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide typically involves the following steps:
Formation of 4-bromo-1,3-benzothiazol-2-amine: This intermediate can be synthesized by reacting 4-bromoaniline with carbon disulfide and chlorine in the presence of a base.
Amidation Reaction: The 4-bromo-1,3-benzothiazol-2-amine is then reacted with pentanoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The benzothiazole ring can participate in redox reactions under appropriate conditions.
Amidation and Hydrolysis: The pentanamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Amidation and Hydrolysis: Acidic or basic conditions can facilitate these reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzothiazoles can be formed.
Oxidation Products: Oxidized derivatives of the benzothiazole ring.
Reduction Products: Reduced forms of the benzothiazole ring.
Hydrolysis Products: Pentanoic acid and 4-bromo-1,3-benzothiazol-2-amine.
Scientific Research Applications
N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1,3-benzothiazol-2-amine
- 4-bromo-6-fluoro-1,3-benzothiazol-2-amine
- 4-bromo-2,1,3-benzothiadiazole
Uniqueness
N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide is unique due to the presence of the pentanamide group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzothiazole derivatives and can lead to different applications and properties.
Properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2OS/c1-2-3-7-10(16)14-12-15-11-8(13)5-4-6-9(11)17-12/h4-6H,2-3,7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGVARDSCDFVEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC2=C(S1)C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl N-[4-({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]carbamate](/img/structure/B2691133.png)
![(E)-5-methyl-N-(5-((4-methylstyryl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2691135.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide](/img/structure/B2691137.png)

![N-(4-acetamidophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2691140.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2691143.png)
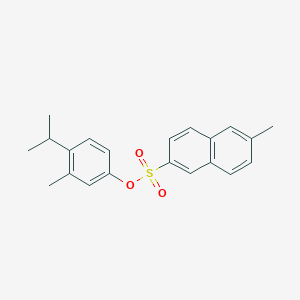
![3-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/new.no-structure.jpg)
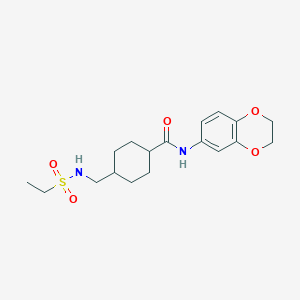
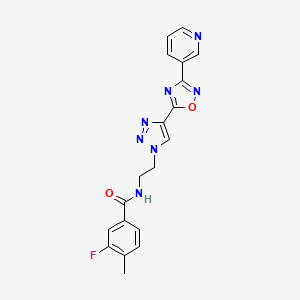
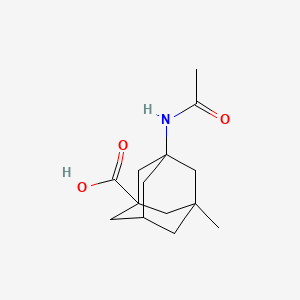
amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2691150.png)
![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2691151.png)
![2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2691153.png)
